

Application Notes and Protocols for EBLs Data Conversion

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eblsp*

Cat. No.: *B12778971*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the data conversion process for Electron Beam Lithography (EBL) systems, often referred to as EBLs. This process is critical for translating design files into a format that EBL hardware can interpret to fabricate micro- and nano-scale structures. Such structures are integral to a range of research and development applications, including the creation of biosensors, microfluidic devices for drug screening, and templates for tissue engineering.

Introduction to EBL Data Conversion

Electron Beam Lithography is a technique that uses a focused beam of electrons to draw custom patterns on a surface covered with an electron-sensitive film (resist).^[1] The fidelity of the final fabricated pattern is highly dependent on the quality of the input data and the corrections applied during the data preparation stage. EBL software, such as BEAMER or custom academic software, provides the necessary tools for this conversion and correction process.^{[2][3]}

The primary function of an EBL data converter is to translate common Computer-Aided Design (CAD) formats into a machine-specific format that controls the electron beam's deflection and dosage. This process, known as fracturing, breaks down complex polygons from the design file into simpler shapes (rectangles and trapezoids) that the EBL system can write.

Key Data Formats in EBL

A variety of data formats are used in the EBL workflow, from initial design to the final machine-readable file. Understanding these formats is crucial for a smooth data conversion process.

Data Format	Type	Description	Common Use
GDSII	CAD	<p>A binary file format representing planar geometric shapes, text labels, and other information about the layout in hierarchical form. It is the industry standard for data exchange of integrated circuit or micro-nano device layouts.[2]</p>	<p>Initial design of complex microfluidic channels, sensor arrays, and other micro-devices.</p>
CIF	CAD	<p>Caltech Intermediate Form is a text-based format for describing integrated circuits. It is less common than GDSII but still supported by some systems.</p>	<p>Design of simple electronic components or test patterns.</p>
DXF	CAD	<p>Drawing Exchange Format is a CAD data file format developed by Autodesk. While versatile, it is not strongly standardized for microelectronics, which can sometimes lead to compatibility issues.[4]</p>	<p>Importing designs from general-purpose CAD software like AutoCAD.</p>
ASCII Text (e.g., JEOL J01, TXL)	Text	<p>Simple text-based formats that are useful for creating repeating patterns like gratings</p>	<p>Algorithmic generation of diffraction gratings, photonic crystals, or</p>

or dot arrays.[4] They offer precise control at the pixel level and are easy to generate programmatically.[4]

Machine Specific
Formats (e.g., JEOL,
Elionix, Raith)

Machine

Binary formats tailored to the specific EBL hardware. These files contain the fractured pattern data and instructions for the electron beam controller.[3]

large arrays of nanoparticles.

Final output of the data conversion process, ready for exposure.

Experimental Protocol: Converting a GDSII Design for Biosensor Fabrication

This protocol outlines the steps to convert a GDSII file, containing the layout of a micro-array biosensor, into a machine-readable format for an EBL system.

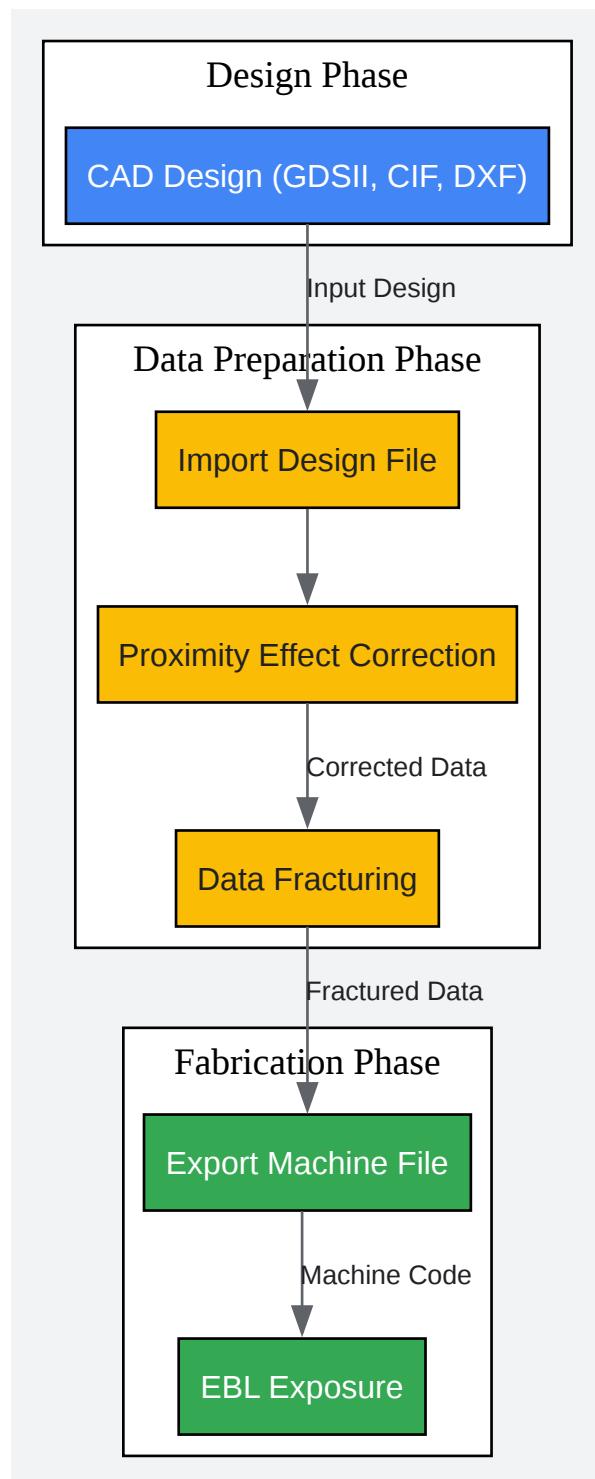
Objective: To prepare a GDSII design file of a biosensor for fabrication using EBL, including proximity effect correction.

Materials:

- Workstation with EBL data preparation software (e.g., BEAMER, or a similar package).
- GDSII design file of the biosensor.
- Process parameters for the specific EBL system and resist (e.g., acceleration voltage, resist sensitivity, substrate material).

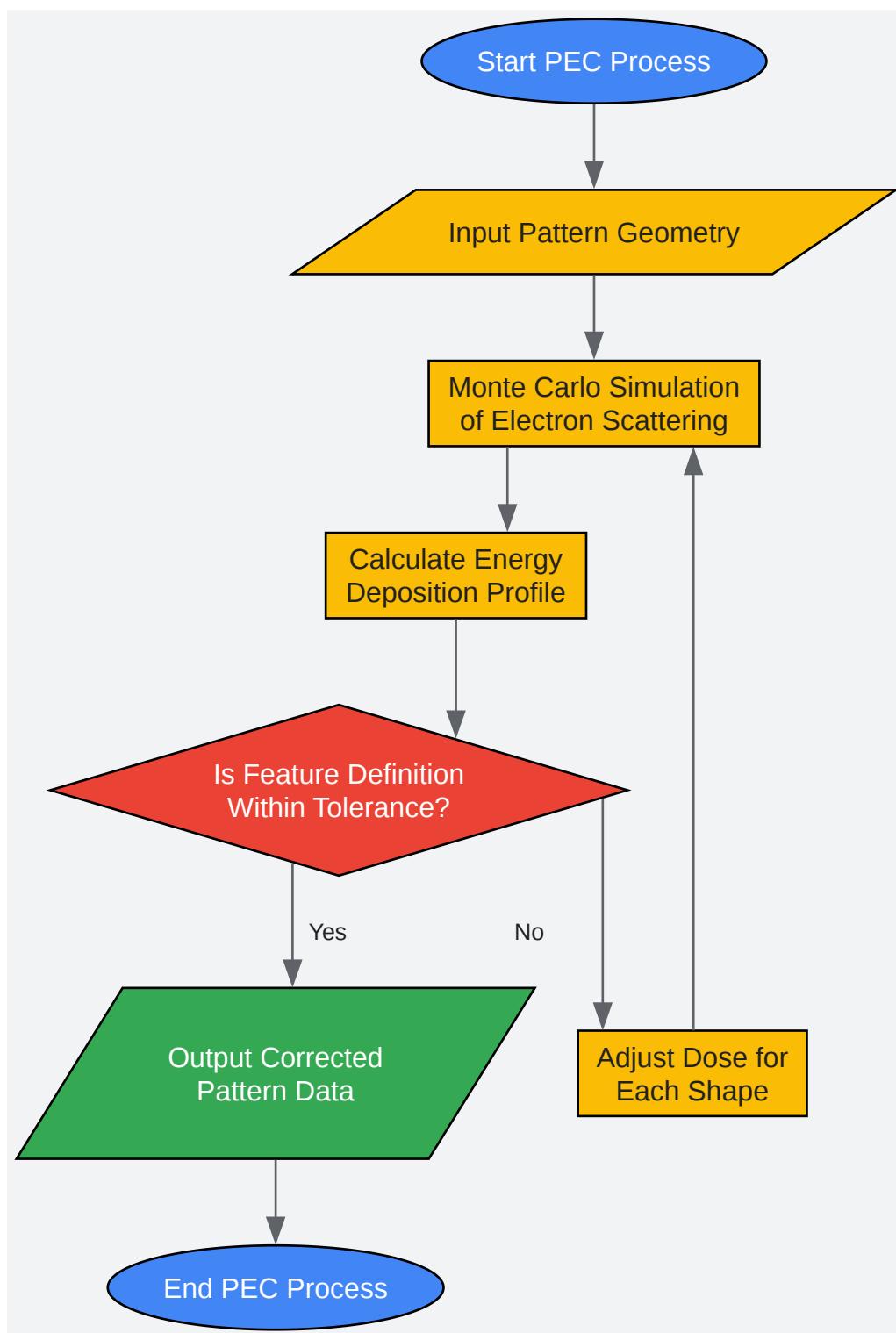
Methodology:

- Import GDSII File: Launch the EBL software and import the GDSII layout file for the biosensor.


- Layer and Pattern Inspection: Visually inspect the imported layers and patterns to ensure the design has been imported correctly. Check for any unintended gaps or overlaps in the geometry.
- Proximity Effect Correction (PEC): The scattering of electrons in the resist and substrate can unintentionally expose areas adjacent to the intended pattern. This is known as the proximity effect.[\[2\]](#)
 - Monte Carlo Simulation: Many EBL software packages include a Monte Carlo simulation module to model the electron scattering and energy deposition in the resist and substrate.[\[2\]](#)
 - Dose Correction: Based on the simulation, the software will modulate the electron dose for different parts of the design. Denser areas will receive a lower dose, while isolated features will receive a higher dose to ensure uniform feature size after development.
- Data Fracturing: The software will fracture the complex polygons in the GDSII file into simpler shapes that the EBL pattern generator can handle. The user can often define parameters such as the maximum trapezoid size.
- Export Machine Format: Export the corrected and fractured data into the specific format required by the EBL system.

Quantitative Data Summary

The following table provides a hypothetical example of parameters used and the results of a proximity effect correction for two different feature sizes in a biosensor design.


Parameter	Value
EBL System	JEOL JBX-6300FS
Acceleration Voltage	100 kV
Resist	PMMA A4
Substrate	Silicon
Initial GDSII Feature Size 1 (Dense Array)	50 nm lines, 100 nm pitch
Initial GDSII Feature Size 2 (Isolated Line)	50 nm
Base Electron Dose	500 μ C/cm ²
Corrected Dose (Feature 1)	450 μ C/cm ²
Corrected Dose (Feature 2)	580 μ C/cm ²
Simulated Final Feature Size (with PEC)	50 \pm 2 nm
Simulated Final Feature Size (without PEC)	65 nm (dense), 40 nm (isolated)

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for EBL data conversion from design to fabrication.

[Click to download full resolution via product page](#)

Caption: Logic diagram for the Proximity Effect Correction (PEC) process.

These protocols and visualizations provide a foundational understanding of the EBLS data conversion process. For specific applications, it is crucial to consult the documentation for the particular EBL software and hardware being used, as parameters and capabilities can vary significantly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Electron-beam lithography - Wikipedia [en.wikipedia.org]
- 2. ebeam.com.cn [ebeam.com.cn]
- 3. BEAMER - GenISys GmbH [genisys-gmbh.com]
- 4. Formats/Programs [ebeam.wnf.uw.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for EBLS Data Conversion]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12778971#ebls-software-data-converter-tutorial>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com